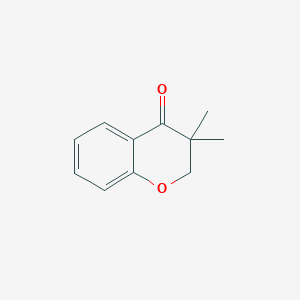

3,3-Dimethyl-4-chromanone

Overview

Description

3,3-Dimethyl-4-chromanone is a versatile organic compound with potential applications in various fields of research and industry . It is a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .

Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .Molecular Structure Analysis

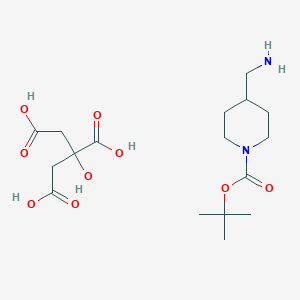

Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone .Chemical Reactions Analysis

Chromanone or Chroman-4-one is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .Physical And Chemical Properties Analysis

This compound has a molecular formula of C11H12O2 and a molecular weight of 176.215. It has a complexity of 220, a rotatable bond count of 0, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 2 .Scientific Research Applications

Chromanone as a Scaffold in Drug Design

Chromanone, also referred to as Chroman-4-one, is a vital heterobicyclic compound that serves as a foundational building block in medicinal chemistry. It is central to the isolation, design, and synthesis of innovative lead compounds. Despite a minor structural difference from chromone, chromanone demonstrates significant variations in biological activities. It's a versatile scaffold that shows a wide spectrum of pharmacological activities. However, challenges exist due to the poor yield in chemical synthesis and the costly process of isolating it from natural compounds. Further research is aimed at developing more effective and cost-efficient methods for synthesizing novel chromanone analogs (Kamboj & Singh, 2021).

Crystal Structure Analysis

The crystal and molecular structure of various chromanone derivatives, such as 3-chloro-3,6-dinitro-2,2-dimethyl-4-chromanone, have been determined. The structure was elucidated through various spectroscopic methods, including IR, NMR, MS, and X-ray crystallography. The crystal structure of such compounds provides valuable insights into their chemical behavior and potential applications in various fields (Mingzhe Ji et al., 2000).

Physicochemical Properties

Studies on derivatives of chromanone, such as 3-(3-carboxyphenylaminomethylene)-2-methoxychroman-4-one, offer comprehensive insights into their physicochemical properties. Characterization through elemental analysis, infrared and UV–VIS spectroscopy, thermal analysis, and X-ray crystallography reveals their stability and decomposition patterns. These compounds show potential as organic heterocyclic ligands and are of interest in various scientific investigations due to their stability and unique interaction properties (Dziewulska-Kułaczkowska & Bartyzel, 2013).

Cytotoxic Properties

Research on certain chromanone derivatives, like the xanthone-chromanone dimers isolated from marine-derived fungi, has revealed cytotoxic properties against various cancer cell lines. Such compounds exhibit potential in the field of cancer research, providing insights into novel therapeutic compounds and their mechanisms of action (Guangwei Wu et al., 2015).

Synthetic Approaches and Bioactivities

Chroman-4-one derivatives are significant in heterocyclic chemistry and drug discovery. They serve as intermediates and building blocks in organic synthesis and drug design, leading to a diverse range of biological activities. The synthesis and biological relevance of these compounds are of substantial interest, indicating their importance in various scientific and medicinal applications (Emami & Ghanbarimasir, 2015).

Mechanism of Action

Target of Action

3,3-Dimethyl-4-chromanone is a derivative of chromanone, a heterobicyclic compound that acts as a building block in medicinal chemistry Chromanone derivatives have been found to exhibit a wide range of pharmacological activities, suggesting they interact with multiple targets .

Mode of Action

Chromanone derivatives are known to interact with their targets in a way that leads to significant variations in biological activities . The type, number, and position of substituents connected to the chromanone core play a vital role in determining these pharmacological activities .

Biochemical Pathways

Chromanone derivatives are known to affect various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and more . These activities suggest that this compound may influence multiple biochemical pathways.

Result of Action

Given the wide range of pharmacological activities exhibited by chromanone derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Future Directions

Biochemical Analysis

Cellular Effects

Chromanone derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects .

Molecular Mechanism

Like other chromanone derivatives, it likely exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Chromanone derivatives are known to exhibit a broad spectrum of significant biological and pharmaceutical activities .

Properties

IUPAC Name |

3,3-dimethyl-2H-chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-11(2)7-13-9-6-4-3-5-8(9)10(11)12/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZPZEWXJIKIIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=CC=CC=C2C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid methyl ester](/img/structure/B2690825.png)

![N-(4-chlorophenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2690826.png)

![N-(2-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2690832.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2690834.png)

![2-(4-chlorophenyl)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2690843.png)

![4-chloro-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2690845.png)